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Compound of Interest

Compound Name: Benzene, 1-butyl-4-methyl-

CAS No.: 1595-05-7

Cat. No.: B072582

Get Quote

CAS: 1595-05-7 | Formula: C₁₁H₁₆ | Synonyms: p-n-Butyltoluene, 1-Methyl-4-butylbenzene

Executive Summary
In pharmaceutical impurity profiling and petrochemical forensics, the precise identification of

alkylbenzenes is critical due to their isomeric complexity. 1-Butyl-4-methylbenzene presents a

specific analytical challenge: differentiating it from its branched isomers (sec-butyl, tert-butyl,

and isobutyl) which possess distinct toxicological profiles and metabolic pathways.

This guide provides a definitive technical framework for the retention index (RI) determination

of 1-butyl-4-methylbenzene. Unlike simple retention time (

), which is system-dependent, the Retention Index (LRI/KI) offers a thermodynamic constant
essential for cross-laboratory validation. This document synthesizes experimental data with a
self-validating methodological protocol designed for high-integrity drug development
environments.
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To interpret retention data accurately, one must understand the thermodynamic forces driving

the separation. 1-Butyl-4-methylbenzene is a C11 aromatic hydrocarbon.[1] Its elution behavior

is governed by two primary mechanisms depending on the stationary phase.

Thermodynamic Properties
Property Value Impact on GC Retention

Boiling Point ~207 °C

Primary driver for elution on

non-polar columns (simulated

distillation effect).

LogP (Octanol/Water) ~4.7

Indicates high lipophilicity;

strong interaction with non-

polar phases (e.g., PDMS).

Polarizability
High (

-system)

Causes "induced dipole"

interactions on polar phases

(e.g., PEG), increasing

retention relative to alkanes.

Interaction Mechanisms
Non-Polar Phases (DB-1, HP-5): Retention is driven almost exclusively by London

Dispersion Forces. The molecule elutes according to vapor pressure and molecular weight.

The linear butyl chain maximizes surface area contact with the stationary phase compared to

branched isomers, typically resulting in later elution than tert-butyl analogs.

Polar Phases (DB-Wax, HP-FFAP): Retention involves Dipole-Induced Dipole interactions.

The electron-rich

-cloud of the benzene ring interacts with the electrophilic oxygens of the polyethylene glycol
(PEG) phase.

Reference Retention Indices (Data Summary)
The following data aggregates experimental values from NIST and authoritative literature.

These values serve as the acceptance criteria for system suitability testing.
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Table 1: Non-Polar Stationary Phases (100%
Dimethylpolysiloxane)
Columns: DB-1, HP-1, SPB-1, CP-Sil 5 CB

Index Type Value Range Confidence Notes

Isothermal (Kovats) 1146 ± 5 High
Gold standard for

constant temp runs.

Linear (Van den Dool) 1150 – 1160 Medium

Slightly higher due to

thermal expansion of

the phase during

ramping.

Semi-Standard (DB-5) 1160 – 1180 High

5% Phenyl content

increases retention

slightly via

-

interactions.

Table 2: Polar Stationary Phases (Polyethylene Glycol)
Columns: DB-Wax, HP-20M, CP-Wax 52 CB

Index Type Value Range Confidence Notes

Isothermal (Kovats) 1375 – 1390 Medium

Significant shift (+230

units) vs. non-polar

due to aromaticity.

Linear (Van den Dool) 1385 – 1400 Medium

High variability on

Wax columns due to

phase oxidation/aging.
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Critical Insight: If your experimental RI on a DB-1 column deviates by >10 units from 1146,

inspect the system for "cold spots" in the injector or phase degradation. A shift of -20 units often

indicates the presence of the tert-butyl isomer (1-tert-butyl-4-methylbenzene), not the n-butyl

target.

Methodological Framework: The Self-Validating
System
In regulated environments (GLP/GMP), relying on a single retention time is insufficient. The

following protocol establishes a self-validating system using an n-alkane ladder.

The Protocol
Objective: Determine the Linear Retention Index (LRI) using Temperature Programmed GC

(TPGC).

Standard Preparation:

Prepare a solution of 1-butyl-4-methylbenzene (100 µg/mL) in hexane.

Spike the solution with a homologous series of n-alkanes (

through

). This ensures the reference standards elute with the analyte, eliminating run-to-run
variability.

GC Conditions (Generic):

Column: DB-5MS (30m x 0.25mm x 0.25µm).

Inlet: Split 1:50 @ 250°C.
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Carrier: Helium @ 1.0 mL/min (Constant Flow).[2]

Oven: 60°C (1 min hold)

10°C/min

240°C.

Calculation (Van den Dool & Kratz): Unlike the Kovats equation (isothermal), modern

screening uses the linear equation:

: Retention time of target.[3]

: Retention time of alkane eluting before target.[3]

: Retention time of alkane eluting after target.

Workflow Visualization
The following diagram illustrates the logic flow for calculating and validating the RI.
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Sample Preparation
(Analyte + C10-C14 Alkanes)

GC-MS/FID Analysis
(Temp Programmed)

Extract Retention Times (tR)

Is tR(C11) < tR(Target) < tR(C12)?

Apply Van den Dool & Kratz Equation

Yes (Bracketed)

INVALID / ISOMER SUSPECTED
(Check tert/sec isomers)

No (Range Error)

Compare vs. NIST/Literature
(Target: 1160-1180 on DB-5)

VALID ID
(Delta < 10 units)

Match Mismatch

Click to download full resolution via product page

Caption: Logical workflow for Linear Retention Index (LRI) determination and validation.
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Isomer Differentiation & Structural Logic
In drug development, distinguishing the n-butyl form from the tert-butyl form is vital due to

metabolic stability differences (tert-butyl groups are metabolically blocked).

Structure-Retention Relationship (QSRR)
The shape of the alkyl chain significantly impacts the RI.

Branched isomers (Globular): Lower boiling points, lower van der Waals surface area

Lower RI.

Linear isomers (Rod-like): Higher boiling points, maximum surface area

Higher RI.

Comparative Isomer Data (DB-1)
Isomer Structure Approx RI (DB-1) vs n-butyl

1-tert-butyl-4-

methylbenzene
Globular ~1120 -26 units

1-sec-butyl-4-

methylbenzene
Branched ~1135 -11 units

1-butyl-4-

methylbenzene
Linear 1146 Reference

Mechanistic Diagram
The diagram below details the molecular interactions causing these retention differences.
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Stationary Phase (PDMS)

Methyl Groups (Non-Polar)

Max Surface Contact
(High Dispersion Forces)

Steric Hindrance
(Reduced Contact)

1-Butyl-4-methylbenzene
(Linear Chain) Interacts via

1-tert-Butyl-4-methylbenzene
(Branched)

Interacts via

Later Elution
(RI ~1146)

Earlier Elution
(RI ~1120)

Click to download full resolution via product page

Caption: Mechanistic comparison of linear vs. branched isomer interactions with a non-polar

stationary phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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